molecular formula C15H13N3S B3858563 2-methylbenzaldehyde 1,3-benzothiazol-2-ylhydrazone

2-methylbenzaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B3858563
M. Wt: 267.4 g/mol
InChI Key: OUKGDKUCGGEHBP-MHWRWJLKSA-N
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Description

2-Methylbenzaldehyde is an organic compound with the formula CH3C6H4CHO . It is a colorless liquid and has a role as a plant metabolite . It is a natural product found in Artemisia minor, Gossypium hirsutum, and other organisms .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which could be a category that 1,3-benzothiazol-2-ylhydrazone falls under, has been extensively studied . Various synthetic approaches have been developed, and these methods could potentially be applied to synthesize 1,3-benzothiazol-2-ylhydrazone .


Molecular Structure Analysis

The molecular formula of 2-Methylbenzaldehyde is C8H8O . Its structure includes a benzene ring with a methyl group (CH3) and an aldehyde group (CHO) attached .


Chemical Reactions Analysis

2-Methylbenzaldehyde undergoes BF3-induced Rothemund condensation with pyrrole to give atropoisomers of tetrakis(o-tolyl)porphyrin .


Physical And Chemical Properties Analysis

2-Methylbenzaldehyde is a colorless liquid with a density of 1.0328 g/cm3 at 20 °C . It has a melting point of -35 °C and a boiling point of 199-200 °C .

Mechanism of Action

While the specific mechanism of action for 1,3-benzothiazol-2-ylhydrazone is not available, benzothiazole derivatives have been found to possess a wide range of pharmacological properties . Changes in the functional group at the 2nd position of the benzothiazole ring can significantly alter the biological activity of these compounds .

Safety and Hazards

2-Methylbenzaldehyde is combustible and may cause respiratory irritation, serious eye irritation or damage, and skin irritation . It is harmful if swallowed and may be harmful to aquatic life with long-lasting effects .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties, such as benzothiazoles, has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing interest in the development of new synthetic methods and potential applications for these compounds .

properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-6-2-3-7-12(11)10-16-18-15-17-13-8-4-5-9-14(13)19-15/h2-10H,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGDKUCGGEHBP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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